molecular formula C₂₁H₃₀O₃ B1145095 6beta-Hydroxycannabidiol CAS No. 59888-03-8

6beta-Hydroxycannabidiol

カタログ番号 B1145095
CAS番号: 59888-03-8
分子量: 330.46
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6beta-hydroxycannabidiol is a hydroxy-cannabidiol that is cannabidiol in which the 6-pro-R hydrogen of the cyclohexene ring has been replaced by a hydroxy group. It is one of the main metabolites of cannabidiol by human liver microsomes, produced by CYP3A. It has a role as a human xenobiotic metabolite. It is a hydroxy-cannabidiol, an olefinic compound, a member of resorcinols and a secondary alcohol.

科学的研究の応用

1. Drug Metabolism and Cytochrome P450 Enzyme Activity

6beta-Hydroxycannabidiol has been studied for its potential role in drug metabolism, particularly in its interaction with the cytochrome P450 enzyme system. Research indicates that 6beta-Hydroxycortisol, a closely related compound, is involved in drug induction and inhibition in humans and laboratory animals. The urinary excretion of 6beta-Hydroxycortisol has been considered a marker for these processes. The findings suggest that variations in 6beta-Hydroxycortisol excretion could be used to evaluate the drug-metabolizing enzyme inducing or inhibiting properties of drugs, although its reliability in measuring actual CYP3A4 activity is still under debate (Galteau & Shamsa, 2003).

2. Potential in Diabetes Research

6beta-Hydroxycannabidiol may have implications in diabetes research, given the broader interest in cannabinoids and their therapeutic effects. While direct studies on 6beta-Hydroxycannabidiol are limited, the general field of cannabinoids has seen extensive research in various aspects of diabetes, from diagnosis to complications and therapy. The utilization of machine learning and data mining methods in this field underscores the potential of 6beta-Hydroxycannabidiol and related compounds in generating valuable knowledge for diabetes research (Kavakiotis et al., 2017).

3. Implications in Understanding Diabetes Mellitus

The systematic review on hydroxychloroquine, a compound related to 6beta-Hydroxycannabidiol, in the context of diabetes mellitus sheds light on the possible effects of cannabinoids on metabolic disorders. The review discusses hydroxychloroquine's role against diabetes mellitus and its potential mechanisms of action, hinting at the broader implications of cannabinoid-related compounds in metabolic research (Wondafrash et al., 2020).

4. Exploration in Cannabinoid Synergy and Phytocannabinoid Effects

The study on the synergy of phytocannabinoids and terpenoid entourage effects, including the contributions of compounds like 6beta-Hydroxycannabidiol, offers insights into the therapeutic potential of cannabinoids. This includes their role in treating pain, inflammation, depression, anxiety, addiction, epilepsy, cancer, and infections, demonstrating the multifaceted applications of cannabinoids in medicine (Russo, 2011).

特性

CAS番号

59888-03-8

製品名

6beta-Hydroxycannabidiol

分子式

C₂₁H₃₀O₃

分子量

330.46

同義語

[1R-(1α,4α,6β)]-2-[4-Hydroxy-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。